3-Amino-4-benzyl-2H-1-benzopyran-2-one
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Overview
Description
3-Amino-4-benzyl-2H-1-benzopyran-2-one is a compound belonging to the benzopyran family, which is known for its diverse biological activities Benzopyrans are polycyclic organic compounds that result from the fusion of a benzene ring to a heterocyclic pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-benzyl-2H-1-benzopyran-2-one can be achieved through various methods. One common approach involves the palladium-mediated cross-coupling reactions. For instance, a palladium-catalyzed reaction between 2-formylbenzoic acid and a primary amine derivative, followed by a cyanide source, can yield the desired compound . Another method involves the use of O-alkenyloxy/alkynyloxy-acetophenones with various pyrazolones in triethylammonium acetate under microwave irradiation .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of green solvents and catalysts to ensure environmentally benign processes. The use of microwave irradiation and other advanced techniques can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-benzyl-2H-1-benzopyran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can react with Grignard reagents to form tertiary alcohols . It can also undergo ring expansion reactions to form larger carbocyclic compounds .
Common Reagents and Conditions: Common reagents used in these reactions include Grignard reagents, palladium catalysts, and cyanide sources. The reaction conditions often involve the use of microwave irradiation, green solvents, and catalysts to enhance the efficiency and yield of the reactions .
Major Products: The major products formed from these reactions include tertiary alcohols and larger carbocyclic compounds. These products can have various applications in medicinal chemistry and other fields .
Scientific Research Applications
3-Amino-4-benzyl-2H-1-benzopyran-2-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells . In medicine, it has shown promise as an anti-inflammatory and antimicrobial agent . Additionally, it has applications in the development of photochromic devices, such as data storage, optical switches, and displays .
Mechanism of Action
The mechanism of action of 3-Amino-4-benzyl-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to interact with serotoninergic receptors, particularly the 5-HT1A and 5-HT7 receptors . This interaction can lead to anxiolytic effects and other therapeutic benefits. The compound’s ability to inhibit certain enzymes and pathways also contributes to its anticancer and anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include 3,4-dihydro-3-amino-2H-1-benzopyran derivatives, which also exhibit high affinity for serotoninergic receptors . Other related compounds include benzopyran-annulated pyrano[2,3-c]pyrazoles, which have shown antimicrobial and anti-inflammatory activities .
Uniqueness: What sets 3-Amino-4-benzyl-2H-1-benzopyran-2-one apart is its unique structural properties and its ability to interact with multiple molecular targets. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
138829-22-8 |
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Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
3-amino-4-benzylchromen-2-one |
InChI |
InChI=1S/C16H13NO2/c17-15-13(10-11-6-2-1-3-7-11)12-8-4-5-9-14(12)19-16(15)18/h1-9H,10,17H2 |
InChI Key |
IIVGATLVPQJSOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C(=O)OC3=CC=CC=C32)N |
Origin of Product |
United States |
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